An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzo[d]thiazol-7-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzo[d]thiazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzo[d]thiazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental chemical identifiers, presents available and estimated physicochemical data in a structured format, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Data
Table 1: Chemical Identifiers for 2-Methylbenzo[d]thiazol-7-ol
| Identifier | Value | Source |
| IUPAC Name | 2-Methylbenzo[d]thiazol-7-ol | - |
| CAS Number | 163298-71-3 | [1] |
| Chemical Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| InChI Key | HYCUWTFDQWDODM-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of 2-Methylbenzo[d]thiazol-7-ol and its Isomer
| Property | 2-Methylbenzo[d]thiazol-7-ol (Estimated/Unavailable) | 2-Methyl-1,3-benzothiazol-5-ol (Computed) | Source |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| Aqueous Solubility | Not available | Not available | - |
| pKa (Phenolic OH) | ~10 (Estimated) | Not available | |
| LogP | ~2.4 (Estimated) | 2.4 | [2] |
Note: The pKa value for the phenolic hydroxyl group is estimated based on the typical pKa of phenols. The LogP value is estimated based on the computed value for its 5-ol isomer.
Experimental Protocols for Physicochemical Characterization
To obtain accurate physicochemical data for 2-Methylbenzo[d]thiazol-7-ol, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties.
Synthesis of 2-Methylbenzo[d]thiazol-7-ol
A plausible synthetic route for 2-Methylbenzo[d]thiazol-7-ol involves the condensation of 2-amino-6-mercaptophenol with acetic anhydride. While a specific protocol for the 7-ol isomer is not detailed in the literature, a general and widely applicable method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols can be adapted.[3]
Reaction Scheme:
Caption: Synthetic scheme for 2-Methylbenzo[d]thiazol-7-ol.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-mercaptophenol in a suitable solvent such as glacial acetic acid.
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Reagent Addition: Add a molar excess of acetic anhydride to the solution.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out.
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Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method using a Mel-Temp apparatus or a Thiele tube is standard.
Protocol (Mel-Temp Apparatus):
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Sample Preparation: Finely powder a small amount of the dry, purified 2-Methylbenzo[d]thiazol-7-ol.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the heating block of the Mel-Temp apparatus.
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Heating: Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point can be determined using methods like distillation or the Thiele tube method for small sample volumes.
Protocol (Thiele Tube Method):
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Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
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Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
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Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
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Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Observation: Stop heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
Aqueous Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol (Shake-Flask Method):
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Sample Preparation: Add an excess amount of solid 2-Methylbenzo[d]thiazol-7-ol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acidity of the phenolic hydroxyl group can be determined by potentiometric titration.
Protocol (Potentiometric Titration):
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Sample Preparation: Dissolve a precisely weighed amount of 2-Methylbenzo[d]thiazol-7-ol in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter and electrode as the titrant is added in small increments.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the traditional and most reliable method for determining the LogP value.
Protocol (Shake-Flask Method):
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Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
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Sample Preparation: Dissolve a known amount of 2-Methylbenzo[d]thiazol-7-ol in either the water-saturated octanol or the octanol-saturated water phase.
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Partitioning: Add a known volume of the other phase to create a biphasic system. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] Notably, derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[6][[“]] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease.
The inhibitory action of a 2-methylbenzothiazole derivative on MAO-B can be visualized as follows:
Caption: Inhibition of MAO-B by a 2-methylbenzothiazole derivative.
Experimental and Logical Workflows
The systematic characterization of a novel compound like 2-Methylbenzo[d]thiazol-7-ol is a critical workflow in drug discovery. This process ensures that a comprehensive dataset is generated to support lead optimization and candidate selection.[8][9]
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
This guide provides a foundational understanding of the physicochemical properties of 2-Methylbenzo[d]thiazol-7-ol. The outlined experimental protocols offer a clear path for researchers to generate the precise data necessary for advancing this compound in drug development pipelines. The potential biological activity as an MAO inhibitor highlights a promising area for further investigation.
References
- 1. 2-Methylbenzo[d]thiazol-7-ol | 163298-71-3 | Benchchem [benchchem.com]
- 2. 2-Methyl-1,3-benzothiazol-5-ol | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
